molecular formula C9H18ClN B2926183 (2-Cyclopropylcyclopentyl)methanamine hydrochloride CAS No. 1909319-95-4

(2-Cyclopropylcyclopentyl)methanamine hydrochloride

Cat. No.: B2926183
CAS No.: 1909319-95-4
M. Wt: 175.7
InChI Key: WIFCCOBLGZNWQY-UHFFFAOYSA-N
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Description

(2-Cyclopropylcyclopentyl)methanamine hydrochloride (CAS 1909319-95-4) is a bicyclic amine hydrochloride salt with a molecular formula of C₉H₁₈ClN and a molecular weight of 175.7 g/mol . Its structure features a cyclopropyl group fused to a cyclopentyl ring, conferring rigidity and unique stereoelectronic properties. The compound is characterized by high purity (≥95%) and is utilized in pharmaceutical research, material science, and agrochemical development due to its reactivity and selectivity .

Properties

IUPAC Name

(2-cyclopropylcyclopentyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c10-6-8-2-1-3-9(8)7-4-5-7;/h7-9H,1-6,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFCCOBLGZNWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C2CC2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropylcyclopentyl)methanamine hydrochloride typically involves the reaction of cyclopropylcyclopentyl ketone with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropylcyclopentyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(2-Cyclopropylcyclopentyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Cyclopropylcyclopentyl)methanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituted Cyclopropylmethanamine Derivatives

Compound Name Molecular Formula MW (g/mol) Key Substituents CAS Number Key Properties/Applications
(2-Cyclopropylcyclopentyl)methanamine hydrochloride C₉H₁₈ClN 175.7 Cyclopentyl-cyclopropyl 1909319-95-4 Pharmaceutical intermediates, material science
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride C₁₀H₁₃ClFN 201.67 Fluorophenyl, cyclopropyl 844470-82-2 Enhanced lipophilicity; potential CNS activity due to fluorinated aromatic ring
(2,2-Dimethyl-1-phenylcyclopropyl)methanamine hydrochloride C₁₂H₁₈ClN 211.73 Phenyl, dimethyl-cyclopropyl 2060000-69-1 Increased steric hindrance; possible use in chiral catalysis
(2-2-Difluorocyclopropyl)methanamine hydrochloride C₄H₈ClF₂N 143.56 Difluorocyclopropyl N/A Higher electronegativity; improved metabolic stability
[(1R,2S)-1-methyl-2-phenylcyclopropyl]methanamine hydrochloride C₁₁H₁₄ClN 195.7 Methyl, phenyl-cyclopropyl 1808843-59-5 Stereospecificity; opioid analog research

Key Observations :

  • Cyclopropyl groups are a common motif, imparting conformational restraint and metabolic stability.
  • Halogenation (e.g., fluorine in ) improves bioavailability and resistance to oxidative degradation.

Cyclopentane and Heterocyclic Derivatives

Compound Name Molecular Formula MW (g/mol) Key Features CAS Number Applications
Cyclopentanemethylamine hydrochloride C₆H₁₂ClN ~133.6 Cyclopentyl (no cyclopropyl) N/A Simpler structure; lower molecular weight for streamlined synthesis
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride C₁₀H₉ClN₂S·HCl 261.17 Thiazole ring, chlorophenyl 690632-35-0 Heterocyclic bioisostere; antimicrobial or kinase inhibitor applications
(1-(3-Chlorophenyl)cyclopropyl)methanamine C₁₀H₁₂ClN 181.66 Chlorophenyl-cyclopropyl (free base) 115816-31-4 Agrochemical research; potential pesticide development

Key Observations :

  • Chlorophenyl substituents (e.g., ) may enhance pesticidal activity through increased electrophilicity.

Physicochemical Properties

  • Solubility : The target compound’s bicyclic structure likely reduces aqueous solubility compared to simpler analogs like cyclopentanemethylamine hydrochloride .
  • Thermal Stability : Cyclopropyl derivatives (e.g., ) exhibit higher thermal stability due to ring strain and covalent bond angles.

Research and Application Insights

  • Pharmaceuticals : The target compound’s rigidity makes it a candidate for GPCR-targeted drugs , whereas fluorinated analogs (e.g., ) may optimize blood-brain barrier penetration.
  • Material Science : Cyclopropyl groups in the target compound could stabilize polymers or coatings, while dimethyl-phenyl analogs might enhance hydrophobic interactions.
  • Agrochemicals : Chlorophenyl derivatives (e.g., ) are prioritized for pesticidal activity, whereas thiazole-based compounds could target plant pathogens.

Biological Activity

(2-Cyclopropylcyclopentyl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its chemical properties, biological mechanisms, and research findings, including case studies and comparative analyses with similar compounds.

This compound is characterized by the presence of both cyclopropyl and cyclopentyl groups, which confer distinct steric and electronic properties. These features influence its reactivity and interactions with biological targets.

Chemical Reactions

The compound can undergo various chemical transformations, including:

  • Oxidation : The amine group can be oxidized to form imines or nitriles using agents like potassium permanganate or chromium trioxide.
  • Reduction : It can be reduced to secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution : The amine group participates in nucleophilic substitution reactions, allowing for the formation of various derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The amine group facilitates hydrogen bonding and electrostatic interactions with proteins, enzymes, and receptors, modulating their functions. The precise pathways depend on the context of use, such as in drug development or biochemical research.

Case Studies

  • Anticancer Activity : A study investigated the effects of various amine derivatives, including this compound, on cancer cell lines. The compound demonstrated selective inhibition of certain cancer pathways, suggesting potential as a therapeutic agent in oncology .
  • Enzyme Inhibition : Research has shown that this compound can act as an inhibitor for specific enzymes involved in lipid metabolism, which has implications for diseases like prostate cancer. The selectivity of the compound was highlighted through IC50 values that indicated its potency compared to other known inhibitors .
  • Neuropharmacological Effects : Preliminary studies suggest that this compound may influence neurotransmitter systems, which could lead to applications in treating neurological disorders. Further investigation into its receptor-binding profiles is ongoing .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
(2-Cyclopropylcyclopentyl)methanamine HClCyclopropyl and cyclopentyl groupsAnticancer activity; enzyme inhibition
(2-Butylcyclopentyl)methanamine HClButyl group instead of cyclopropylModerate activity in lipid metabolism
CyclopropylamineSimpler structure with only cyclopropylLimited biological activity

This comparison illustrates how the structural nuances of this compound contribute to its distinct biological effects.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2-cyclopropylcyclopentyl)methanamine hydrochloride, and how do reaction conditions influence cyclopropane ring stability?

  • Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution using cyclopropane-containing precursors. For example, Method B (as described in ) involves reacting cyclopropylmethanamine derivatives with halogenated cyclopropane intermediates under controlled pH (e.g., HCl catalysis). Cyclopropane stability is sensitive to temperature and pH; reactions should be conducted below 40°C to prevent ring-opening, and anhydrous conditions are critical to avoid hydrolysis .
  • Data Validation : NMR and HRMS (as in ) confirm structural integrity. For instance, 1^1H NMR signals for cyclopropane protons appear as distinct multiplets at δ 0.40–0.76 ppm, while HRMS ensures correct molecular ion matching ([M+H]+ calculations) .

Q. How can researchers address inconsistencies in NMR spectral data for cyclopropane-containing amines?

  • Methodology : Cyclopropane rings introduce complex splitting patterns due to restricted rotation. Use high-field NMR (≥400 MHz) and 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals. For example, in , the cyclopropane protons of compound 17 were resolved using 13^{13}C NMR with DEPT-135 to distinguish CH2_2 and CH groups .
  • Troubleshooting : If signals overlap, vary solvent polarity (e.g., CDCl3_3 vs. DMSO-d6_6) or employ chiral shift reagents for enantiomeric resolution .

Q. What purification strategies are effective for isolating this compound from byproducts?

  • Methodology : Use silica gel chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) to separate polar impurities. Recrystallization from ethanol/water mixtures enhances purity, as cyclopropane derivatives often form stable crystalline hydrochlorides (see , compound 17, with >95% purity after recrystallization) .

Advanced Research Questions

Q. How does the stereochemistry of the cyclopropane ring influence functional selectivity in receptor binding studies?

  • Methodology : Synthesize enantiomers via chiral separation (e.g., chiral HPLC with amylose-based columns) and evaluate their activity. For example, in , (+)-19 and (−)-19 showed divergent binding affinities for serotonin receptors (5-HT2C_{2C}), highlighting the role of stereochemistry in functional selectivity. Activity assays (e.g., cAMP inhibition) should be paired with molecular docking to correlate spatial orientation with receptor interactions .
  • Data Interpretation : Use IC50_{50} values and selectivity ratios (e.g., 5-HT2C_{2C} vs. 5-HT2A_{2A}) to quantify stereochemical effects. For compound 19, a 10-fold selectivity difference was observed between enantiomers .

Q. What in vitro and in vivo metabolic pathways are predicted for this compound, and how can metabolites be characterized?

  • Methodology : Perform hepatic microsome assays (human/rat) with LC-MS/MS to identify phase I metabolites (e.g., N-dealkylation, cyclopropane oxidation). For phase II metabolites, incubate with UDP-glucuronosyltransferase/SULT isoforms. In , exact mass spectrometry (201.1311854 Da) identified a metabolite matching the theoretical mass of a demethylated derivative .
  • Toxicological Profiling : Use Ames tests and CYP450 inhibition assays to assess genotoxicity and drug-drug interaction risks. recommends strict handling protocols due to potential uncharacterized toxicity .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodology : Apply QSAR models to predict logP, solubility, and blood-brain barrier permeability. For cyclopropane derivatives, substituent effects on logP (e.g., methoxy groups in , compound 19) can be optimized using Schrödinger’s Maestro or MOE software. MD simulations (e.g., GROMACS) assess conformational stability in aqueous environments .

Data Contradictions and Resolution

  • Synthetic Yield Variability : Batch-to-batch yield differences (e.g., 60–80% in ) may arise from moisture sensitivity of cyclopropane intermediates. Use Karl Fischer titration to monitor solvent dryness and stabilize reaction conditions .
  • Divergent NMR Assignments : Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR Predictor) and compare to structurally analogous compounds (e.g., cyclohexyl derivatives in ) .

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